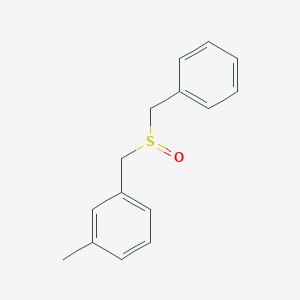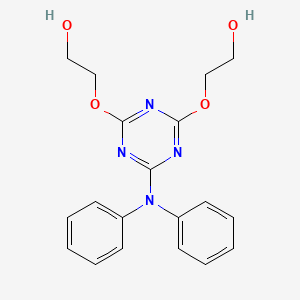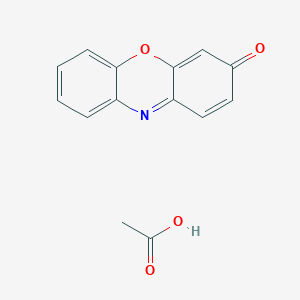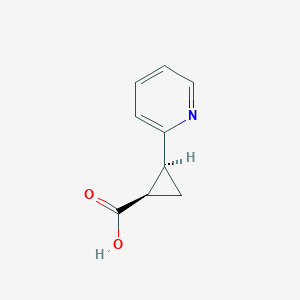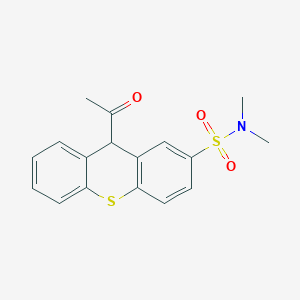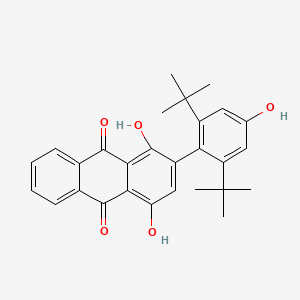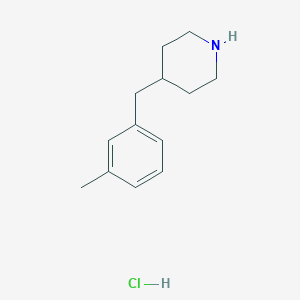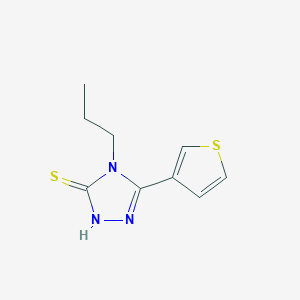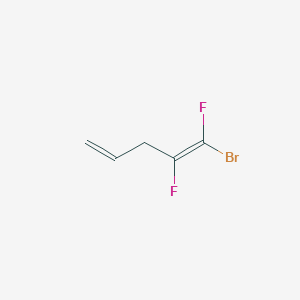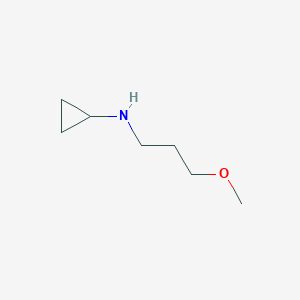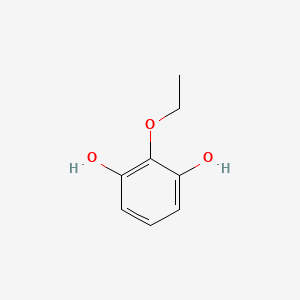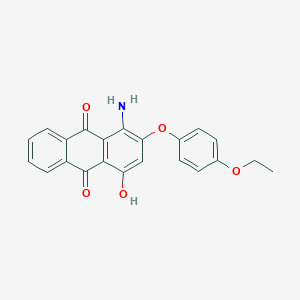
1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that combines anthracene, phenoxy, and amino groups
Métodos De Preparación
The synthesis of 1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the anthracene core: This can be achieved through a Friedel-Crafts acylation reaction, where anthracene is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the ethoxyphenoxy group: This step involves an etherification reaction, where the phenol derivative is reacted with an ethyl halide in the presence of a base.
Amination: The final step involves introducing the amino group through a nucleophilic substitution reaction, using an appropriate amine source.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The phenoxy group can undergo coupling reactions with various electrophiles, forming new C-C or C-N bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with target proteins, while the anthracene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1-Amino-2-(4-methoxyphenoxy)-4-hydroxyanthracene-9,10-dione: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
1-Amino-2-(4-ethoxyphenoxy)-4-methoxyanthracene-9,10-dione: Here, the hydroxy group is replaced by a methoxy group, altering its hydrogen bonding capability.
1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyphenanthrene-9,10-dione: This compound has a phenanthrene core instead of an anthracene core, which can influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the anthracene core, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
79609-45-3 |
|---|---|
Fórmula molecular |
C22H17NO5 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
1-amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO5/c1-2-27-12-7-9-13(10-8-12)28-17-11-16(24)18-19(20(17)23)22(26)15-6-4-3-5-14(15)21(18)25/h3-11,24H,2,23H2,1H3 |
Clave InChI |
XVJPQODKKKVCKA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
